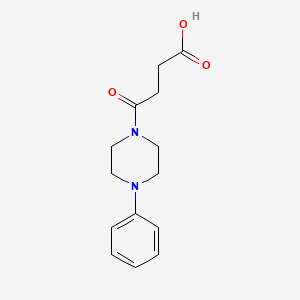

4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid

Description

4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid is a γ-keto acid derivative featuring a piperazine ring substituted with a phenyl group. This compound serves as a scaffold for designing bioactive molecules, particularly in anti-inflammatory and analgesic drug development. Its structure combines a polar carboxylic acid moiety with a lipophilic phenylpiperazine group, enabling interactions with diverse biological targets .

Properties

IUPAC Name |

4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXKHGHYLUXJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution with Succinic Anhydride

The most widely reported method involves reacting 4-phenylpiperazine with succinic anhydride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds via a two-step mechanism:

- Activation of Succinic Anhydride : The anhydride reacts with a catalytic amount of triethylamine (TEA) to form a reactive intermediate.

- Amide Bond Formation : 4-Phenylpiperazine attacks the electrophilic carbonyl carbon, yielding the target compound after hydrolysis.

Reaction Conditions :

Table 1: Optimization Parameters for Succinic Anhydride Route

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low (DCM) | Minimizes side reactions |

| Reaction Time | 6–8 hours | Maximizes conversion |

| Catalyst (TEA) | 1.2 equiv | Enhances anhydride activation |

Alternative Methods Using Succinyl Chloride

For substrates resistant to anhydride-based reactions, succinyl chloride serves as a more reactive acylating agent. This method requires strict anhydrous conditions and inert atmospheres to prevent hydrolysis of the chloride.

Procedure :

- Generation of Succinyl Chloride : Succinic acid is treated with thionyl chloride (SOCl₂) at reflux.

- Coupling with 4-Phenylpiperazine : The chloride is reacted with 4-phenylpiperazine in the presence of a base (e.g., pyridine).

Advantages :

Challenges :

- Handling corrosive reagents (SOCl₂)

- Byproduct formation from over-acylation

Industrial-Scale Synthesis

Industrial protocols prioritize cost efficiency and scalability. A representative large-scale process involves:

- Continuous Flow Reactors : To maintain precise temperature control (5–10°C).

- Solvent Recycling : DCM is recovered via distillation.

- Automated pH Adjustment : Hydrolysis is monitored using in-line sensors to ensure consistent product quality.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–500 L |

| Yield | 72–85% | 78–82% |

| Purity | ≥95% (HPLC) | ≥98% (HPLC) |

Workup and Purification Strategies

Extraction and Washing

Crude product is extracted using ethyl acetate or diethyl ether, followed by sequential washes with:

Crystallization

Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals with >99% purity. Key parameters:

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase reaction rate but promote hydrolysis. Low-polarity solvents (DCM) balance reactivity and stability.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can result in analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications on the Piperazine Ring

Substitution at the Piperazine Nitrogen

- Molecular weight: 200.2 g/mol (estimated).

- 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (): The sulfonyl group enhances electronegativity and may improve metabolic stability. Molecular weight: 373.83 g/mol .

- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (): The tert-butoxycarbonyl (Boc) group acts as a protective moiety during synthesis. Molecular weight: 286.32 g/mol. This derivative is critical for intermediate synthesis in peptide chemistry .

Heterocyclic Core Replacement

- 4-Oxo-4-(1-piperidinyl)butanoic acid (): Substituting piperazine with piperidine eliminates one nitrogen, reducing basicity. Molecular weight: 185.22 g/mol. This change impacts receptor binding profiles due to altered charge distribution .

Modifications on the Aromatic Substituent

- (R)-4-Oxo-4-((2-oxo-1-phenyl-2-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)ethyl)amino)but-2-enoic acid (): Introducing a trifluoromethylthio (-SCF₃) group on the phenyl ring enhances lipophilicity and electron-withdrawing effects, improving blood-brain barrier penetration. Molecular weight: 494.13 g/mol .

- Molecular weight: 396.49 g/mol .

Functional Group Variations

- Fenbufen (4-Oxo-4-(biphenyl-4-yl)butanoic acid) (): Replacing piperazine with a biphenyl group shifts the mechanism toward cyclooxygenase (COX) inhibition, typical of NSAIDs. Molecular weight: 254.3 g/mol. Unlike piperazine derivatives, Fenbufen lacks basic nitrogen atoms, reducing interactions with neurotransmitter receptors .

- Molecular weight: 221.17 g/mol .

Biological Activity

4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating central nervous system (CNS) disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety attached to a butanoic acid chain with a keto group, which is crucial for its biological interactions. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the CNS. It is believed to modulate neurotransmitter activity by binding to specific receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to analgesic and anti-inflammatory effects .

Key Mechanisms:

- Inhibition of Acetylcholinesterase : Similar compounds have shown potential in inhibiting acetylcholinesterase, leading to increased acetylcholine levels, which is beneficial in conditions like Alzheimer's disease .

- Urease Inhibition : The compound exhibits potent urease inhibitory activity, which may have implications for treating conditions related to urease-producing bacteria .

In Vitro Studies

Research has demonstrated that this compound can effectively inhibit certain enzymes and receptors. For instance, studies on related piperazine derivatives indicate their capability to bind at the peripheral anionic site and catalytic sites of acetylcholinesterase, showcasing their potential as therapeutic agents .

Kinetic Studies

A study investigating the oxidation of 4-Oxo-4-(phenyl)piperazinyl butanoic acid revealed significant kinetic data. The oxidation was facilitated by tripropylammonium fluorochromate in an acetic acid-water medium, highlighting the compound's reactivity under specific conditions .

| Condition | Rate Constant (k) | Solvent Composition |

|---|---|---|

| 50% Acetic Acid - 50% Water | Varies with temperature |

Case Studies

- Analgesic Effects : A study noted that derivatives similar to this compound showed significant analgesic properties in animal models, suggesting its utility in pain management.

- Neuroprotective Effects : Research has indicated that compounds with similar structures exhibit neuroprotective effects against oxidative stress, making them candidates for further investigation in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that this compound has unique properties that enhance its biological activity:

| Compound | Key Activity | Affinity for CNS Targets |

|---|---|---|

| This compound | Urease inhibition, analgesia | High |

| 4-Oxo-4-(4-phenyltosyl)piperazin-1-ylbutanoic acid | Moderate analgesia | Moderate |

| 2-(4-Pyrimidin-2-yl)piperazin-1-ylbutanoic acid | Low neuroactivity | Low |

Q & A

Basic: What are the standard synthetic routes for 4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid, and how is purity validated?

The synthesis typically involves coupling 4-phenylpiperazine with a suitably activated butanoic acid derivative, such as succinic anhydride or a halogenated precursor. Key steps include:

- Aminolysis : Reacting 4-phenylpiperazine with an acyl chloride or activated ester under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product.

- Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (characteristic peaks: δ 3.5–4.0 ppm for piperazine protons, δ 2.5–3.0 ppm for butanoic acid backbone) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify structural features, such as the piperazine ring (δ 2.5–3.5 ppm) and ketone carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~317.2 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase methods assess purity (>95% required for pharmacological studies) .

Advanced: How can researchers optimize reaction yields when introducing substituents to the phenyl or piperazine moieties?

Substituent effects require systematic optimization:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may increase side reactions; tetrahydrofuran (THF) balances reactivity and control .

- Catalysis : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency for halogenated derivatives .

- Temperature Control : Lower temperatures (0–5°C) reduce ketone oxidation side reactions during aminolysis .

Contradictory yield reports (e.g., 40–75% in similar syntheses) may arise from residual moisture or trace metal impurities; use anhydrous conditions and chelating agents (e.g., EDTA) .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC variations in kinase inhibition assays) may stem from:

- Assay Conditions : Differences in buffer pH, ionic strength, or ATP concentration. Standardize protocols using reference inhibitors (e.g., staurosporine) .

- Stereochemical Purity : Chiral impurities (e.g., from asymmetric synthesis) can skew results. Validate enantiomeric excess via chiral HPLC or circular dichroism .

- Cellular Context : Cell-line-specific metabolic pathways (e.g., CYP450 activity) alter compound efficacy. Use isogenic cell lines for comparative studies .

Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Molecular Docking : Predict binding modes to targets like serotonin receptors (5-HT) using software (AutoDock Vina) and crystal structures (PDB: 7EKG) .

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to assess effects on receptor affinity .

- Pharmacokinetic Profiling : Measure logP (octanol/water partition) to correlate lipophilicity with blood-brain barrier penetration .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders or organic vapors .

- Waste Disposal : Segregate acidic waste (pH adjustment to neutral before disposal) and incinerate via certified hazardous waste services .

Advanced: How can researchers mitigate instability issues during long-term storage of this compound?

- Lyophilization : Freeze-dry the compound to prevent hydrolysis of the ketone group .

- Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to avoid photodegradation .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products like 4-phenylpiperazine or succinic acid .

Advanced: What strategies resolve low solubility in aqueous buffers for in vitro assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .

- pH Adjustment : Prepare stock solutions in sodium bicarbonate buffer (pH 8.5) to ionize the carboxylic acid group .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.